(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests that it is a pyrrolone derivative with various functional groups attached. Pyrrolones are a class of organic compounds characterized by a five-membered ring structure containing a carbonyl group (C=O) and a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolone ring, followed by the addition of the various functional groups. This could involve techniques such as condensation reactions, acylation, and nucleophilic substitution.Molecular Structure Analysis
The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the acryloyl group might undergo addition reactions, while the morpholinopropyl group could participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental testing.Scientific Research Applications
Synthesis and Computational Studies
Research on pyrrole and furan derivatives often focuses on their synthesis and the computational analysis of their properties. For example, a study on the synthesis, characterization, and computational study of a pyrrole chalcone derivative highlights the use of aldol condensation for creating complex molecules. Computational analyses, including molecular electrostatic potential surface (MEP) and quantum theory of atoms in molecules (QTAIM), offer insights into the interaction sites and the nature of molecular interactions (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Potential Applications in Heterocyclic Chemistry
The synthesis and reactions of derivatives involving furan and thiadiazole, as well as their cyclization reactions, are of interest in the development of new heterocyclic compounds. These processes are significant for creating molecules with potential applications in pharmaceuticals and materials science (K. V. Kuticheva, L. М. Pevzner, & M. Petrov, 2015; L. М. Pevzner, 2021).
Antibacterial Activity and Molecular Docking
Molecular docking studies of novel synthesized compounds, including pyrazole derivatives containing furan and morpholine groups, have shown antibacterial activity. These studies provide a framework for evaluating the potential bioactivity of complex molecules through computational and experimental methods (A. B. S. Khumar, M. R. Ezhilarasi, & B. Prabha, 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. This information could be obtained through safety testing and toxicological studies.
Future Directions
Future research on this compound could involve further studies on its synthesis, reactivity, and potential applications. This could include exploring new synthetic routes, investigating its reactivity with various reagents, and testing its biological activity against different targets.
properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-2-15-34-22-7-3-6-20(19-22)25-24(23(30)10-9-21-8-4-16-35-21)26(31)27(32)29(25)12-5-11-28-13-17-33-18-14-28/h3-4,6-10,16,19,25,31H,2,5,11-15,17-18H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRPXXWSUXYME-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.